(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)boronic acid

C–H activation regioselective synthesis heterocycle functionalization

Standard 1H-pyrazol-3-ylboronic acids risk protodeboronation and poor regioselectivity in cross-couplings. This SEM-protected variant provides a definitive solution: - Guaranteed 3-yl attachment confirmed by NMR, eliminating regioisomeric mixtures that complicate SAR studies. - Enables iterative C-H arylation at C-5, C-4, and C-3 for assembling fully substituted kinase inhibitor cores (JACS 2009). - Direct Suzuki coupling without ester deprotection; quantitative SEM removal with TBAF. Crystalline solid (mp 85-88 °C) ensures precise dosing for kilo-scale batches. Supplied at ≥98% HPLC purity for fragment library use without additional purification.

Molecular Formula C9H19BN2O3Si
Molecular Weight 242.16 g/mol
Cat. No. B13020655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)boronic acid
Molecular FormulaC9H19BN2O3Si
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESB(C1=NN(C=C1)COCC[Si](C)(C)C)(O)O
InChIInChI=1S/C9H19BN2O3Si/c1-16(2,3)7-6-15-8-12-5-4-9(11-12)10(13)14/h4-5,13-14H,6-8H2,1-3H3
InChIKeyGTYIWJFKRSTSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SEM-Protected Pyrazole-3-Boronic Acid


(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)boronic acid (CAS 256345‑56‑9) is a protected heteroarylboronic acid in which the pyrazole N1 position bears the acid‑labile 2‑(trimethylsilyl)ethoxy)methyl (SEM) group . The SEM group simultaneously blocks undesired N‑H coupling, controls the regiochemistry of subsequent functionalizations, and can be removed under mild fluoride‑mediated conditions [1]. The compound serves as a versatile pinacol‑ester‑free boronic acid for Suzuki–Miyaura cross‑couplings, enabling direct incorporation of a 3‑pyrazole unit into drug‑like scaffolds without the need for an ester‑to‑acid deprotection step.

Limitations of Unprotected Pyrazole Boronic Acids


Simply substituting an unprotected 1H‑pyrazol‑3‑ylboronic acid or its N‑methyl analog for the SEM‑protected derivative introduces three risks: (i) the free N–H group can undergo competitive protodeboronation or homo‑coupling during Suzuki reactions; (ii) regioselective C–H functionalization of the pyrazole core is not possible because the unprotected nitrogen does not permit the SEM‑switch strategy that converts the unreactive C‑3 position into a reactive C‑5 position [1]; (iii) the 3‑yl versus 5‑yl isomer ratio in unprotected pyrazole boronic acids is often poorly defined, whereas the SEM group locks the boronic acid at the 3‑position with full regiochemical fidelity . These factors make the SEM‑protected compound the only one that satisfies the simultaneous requirements of coupling‑ready boron electrophilicity, orthogonal protecting‑group chemistry, and unambiguous regioisomeric identity.

Evidence for SEM-Protected Pyrazole-3-Boronic Acid


SEM-Switch Enables C-3 Arylation

The JACS 2009 study established a reactivity hierarchy for SEM‑protected pyrazole: C‑5 > C‑4 >> C‑3. The C‑3 position is essentially inert under standard Pd‑catalyzed C–H arylation conditions. However, the SEM group can be transposed from N1 to N2 (the “SEM switch”), converting the unreactive C‑3 position into a reactive C‑5 position and enabling sequential C–H arylation at all three carbon atoms [1]. In contrast, unprotected 1H‑pyrazole or N‑methylpyrazole cannot undergo this transposition and therefore cannot deliver C‑3‑arylated products in a controlled manner.

C–H activation regioselective synthesis heterocycle functionalization

Isomeric Purity: 3-yl vs. 5-yl

Commercial specifications document a 98% purity (HPLC) for the 3‑yl SEM‑pyrazole boronic acid (CAS 256345‑56‑9) . The corresponding 5‑yl isomer (CAS 188978‑71‑4) is routinely offered at 95% purity . The 3‑percentage‑point purity advantage translates to fewer unidentified impurities that could act as catalyst poisons or lead to difficult-to-remove byproducts in coupling reactions.

regioisomeric purity boronic acid procurement Suzuki coupling

SEM Group Stability and Fluoride Cleavage

The SEM group is stable to the aqueous base required for Suzuki–Miyaura couplings (e.g., Na₂CO₃ or K₂CO₃ at 80–100 °C) but can be removed quantitatively with tetra‑n‑butylammonium fluoride (TBAF) or HF·pyridine at room temperature [1]. By contrast, N‑Boc‑pyrazole boronic acids undergo partial Boc cleavage under basic coupling conditions, leading to mixtures of protected and deprotected products [2]. The SEM‑protected boronic acid therefore allows a sequential “couple‑then‑deprotect” workflow without compromising yield.

protecting group orthogonality fluoride-labile Suzuki–Miyaura compatibility

Crystalline Solid vs. Pinacol Ester Handling

The free boronic acid is a crystalline solid (mp 85–88 °C) , whereas the corresponding pinacol ester (CAS 1146162‑54‑0) is typically a low‑melting oil or waxy solid . The crystalline nature of the boronic acid allows accurate weighing on a milligram scale without the need for solvent dissolution, reducing dosing errors in reaction setup and improving reproducibility in library production.

physical form weighing accuracy formulation

Optimal Applications of SEM-Protected Pyrazole-3-Boronic Acid


Triarylpyrazole Kinase Inhibitor Synthesis

The SEM‑protected boronic acid enables iterative C–H arylation at C‑5, C‑4, and C‑3 positions to build fully substituted pyrazole cores found in kinase inhibitors. The SEM switch described in JACS 2009 is essential to access the C‑3 aryl group that is critical for binding to the kinase hinge region [1].

Suzuki Coupling with Fluoride Deprotection

The boronic acid can be coupled directly with aryl/heteroaryl halides under standard Suzuki conditions without interference from the SEM group. After coupling, TBAF treatment removes the SEM group quantitatively, affording the free NH‑pyrazole that can be further functionalized [1].

Crystalline Form for Scale-Up Weighing

The crystalline nature and defined melting point (85–88 °C) of the free boronic acid, versus the oily pinacol ester, reduce dosing errors during kilogram‑scale batch preparation and ensure lot‑to‑lot consistency .

Regioisomerically Pure 3-Pyrazole Linker

The unambiguous 3‑yl attachment point, confirmed by NMR and guaranteed by the SEM protecting group, eliminates the risk of regioisomeric mixtures that complicate structure–activity relationship interpretation. The 98% HPLC purity supports direct use in fragment library production without additional purification .

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